molecular formula C12H10BrNO2 B11840984 Ethyl 7-Bromoisoquinoline-1-carboxylate

Ethyl 7-Bromoisoquinoline-1-carboxylate

Cat. No.: B11840984
M. Wt: 280.12 g/mol
InChI Key: CBTQZJGIFLXBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-Bromoisoquinoline-1-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . It is an ethyl ester derivative of 7-bromoisoquinoline-1-carboxylic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromoisoquinoline is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can modify the functional groups on the isoquinoline ring .

Scientific Research Applications

Ethyl 7-Bromoisoquinoline-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 7-Bromoisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-Chloroisoquinoline-1-carboxylate
  • Ethyl 7-Fluoroisoquinoline-1-carboxylate
  • Ethyl 7-Iodoisoquinoline-1-carboxylate

Uniqueness

Ethyl 7-Bromoisoquinoline-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in research .

Biological Activity

Ethyl 7-Bromoisoquinoline-1-carboxylate (CAS Number: 1242260-12-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromo substituent at the 7-position of the isoquinoline ring, which is crucial for its biological activity. The compound can be represented structurally as follows:

Chemical Structure

Specifications

PropertyValue
Molecular FormulaC_11H_8BrN_O_2
Molecular Weight264.09 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to modulate various signaling pathways. It has been shown to interact with specific enzymes and receptors, leading to changes in gene expression and cellular responses. The bromine atom and the carboxylate group enhance its binding affinity to molecular targets, facilitating its therapeutic effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. For instance, research involving hybrid molecules containing isoquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that compounds with similar structures induced apoptosis in Ehrlich Ascites Carcinoma (EAC) cells, leading to a complete reduction in tumor cell viability .

Table: Antitumor Activity Overview

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
EAC5.1Induction of apoptosis
H197511.0Inhibition of protein tyrosine phosphatase CD45

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. Compounds within the isoquinoline class have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of a series of isoquinoline derivatives, including this compound, against EAC cells in mice. The results indicated a significant decrease in tumor growth and improved survival rates due to enhanced apoptotic activity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and various cancer-related receptors. These studies revealed promising interactions that support its development as an anticancer agent .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 7-bromoisoquinoline-1-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-7-9(13)4-3-8(10)5-6-14-11/h3-7H,2H2,1H3

InChI Key

CBTQZJGIFLXBQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.